molecular formula C10H8N2O3 B091334 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid CAS No. 16015-47-7

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Cat. No. B091334
CAS RN: 16015-47-7
M. Wt: 204.18 g/mol
InChI Key: ZUEDIBGIVDXMLP-UHFFFAOYSA-N
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Description

The compound "3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid" is not directly mentioned in the provided papers. However, the papers discuss related heterocyclic compounds and their synthesis, which can provide insights into the chemistry of similar compounds. For instance, the synthesis of various cyclic and bicyclic β-amino acids derivatives is explored, which are structurally related to phthalazine derivatives . Additionally, the preparation of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, a process that could be analogous to the synthesis of phthalazine derivatives .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-component reactions and the use of catalysts. For example, a one-pot synthesis of 1,2,3-triazol-4-ylmethyl 3-amino-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives is achieved through a four-component condensation reaction . This suggests that the synthesis of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid could potentially be performed using similar multi-component reaction strategies.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex and requires careful analysis. The papers provided do not directly analyze the molecular structure of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, but they do discuss the structure of related compounds. For instance, the formation of carboxyketenes from 4-hydroxy-1,3-oxazin-6-ones suggests a detailed understanding of the tautomeric forms and fragmentation patterns of these molecules .

Chemical Reactions Analysis

The chemical reactions of heterocyclic compounds can be diverse. The papers describe various reactions, such as the formation of carboxy(phenyl)ketene from the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-ones , and the rate-pH profile for the formation of 1-hydroxy-8-acetylaminonaphthalene from 2-methylnaphth[1,8-de]-1,3-oxazine . These studies provide insights into the reactivity and stability of heterocyclic compounds under different conditions, which could be relevant to the chemical behavior of phthalazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. While the papers do not directly address the properties of 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, they do provide information on related compounds. For example, the stability of carboxyketenes under high temperatures and their propensity for decarboxylation are discussed . This information can be used to infer the stability and reactivity of similar phthalazine compounds.

Scientific Research Applications

1. Antitumor Activity

  • Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid has been synthesized and evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . It showed more activity than the other compounds and the positive control temozolomide .
  • Methods of Application : The compound was synthesized and then tested on various human solid tumor and leukemia cell lines .
  • Results : In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% . Esters displayed more potent antitumour activity than amides and temozolomide against HL-60 cells .

2. Antibacterial Activity

  • Application Summary : The compound has been synthesized and tested for its antibacterial activity .
  • Methods of Application : The compound was synthesized and then tested on both Gram-positive and Gram-negative species .
  • Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .

3. Synthesis of Antitumor Compounds

  • Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds . These compounds have been evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
  • Methods of Application : The compound is synthesized and then tested on various human solid tumor and leukemia cell lines .
  • Results : The synthesized compounds showed more activity than the other compounds and the positive control temozolomide . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .

4. Synthesis of Antibacterial Compounds

  • Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antibacterial compounds .
  • Methods of Application : The compound is synthesized and then tested on both Gram-positive and Gram-negative species .
  • Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .

5. Synthesis of Antitumor Compounds

  • Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antitumor compounds . These compounds have been evaluated for their growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines .
  • Methods of Application : The compound is synthesized and then tested on various human solid tumor and leukemia cell lines .
  • Results : The synthesized compounds showed more activity than the other compounds and the positive control temozolomide . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .

6. Synthesis of Antibacterial Compounds

  • Application Summary : 3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is used in the synthesis of antibacterial compounds .
  • Methods of Application : The compound is synthesized and then tested on both Gram-positive and Gram-negative species .
  • Results : The synthesized compounds possess significant antibacterial activity with respect to both Gram-positive and Gram-negative species .

properties

IUPAC Name

3-methyl-4-oxophthalazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-12-9(13)7-5-3-2-4-6(7)8(11-12)10(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEDIBGIVDXMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

CAS RN

16015-47-7
Record name 3,4-Dihydro-3-methyl-4-oxo-1-phthalazinecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid
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